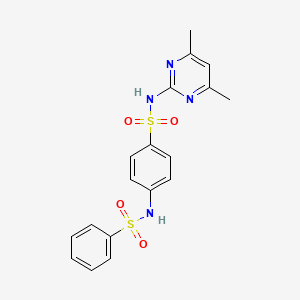![molecular formula C20H25N7O2 B10812987 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine](/img/structure/B10812987.png)
4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine is a complex chemical compound that has garnered attention for its unique structural properties and potential applications in various scientific fields. This compound features a combination of triazine and morpholine rings, coupled with a phenylprop-2-enylidene group, which makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of Triazine Core: : The triazine core can be synthesized through cyclization reactions of appropriate precursors, such as cyanuric chloride.
Morpholine Attachment: : Morpholine units are introduced via nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.
Alkylidene Amine Formation:
Industrial Production Methods
Industrial synthesis of this compound may involve optimized versions of the above laboratory methods, with attention to scaling up the reactions, improving yields, and ensuring the purity of the final product. Typical industrial methods would incorporate continuous flow techniques, efficient catalysis, and robust purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Subject to reduction reactions that can alter its double bonds or aromatic systems.
Substitution: : Involves substitution reactions where functional groups attached to the triazine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : Corresponding triazine oxides or aromatic oxidation products.
Reduction: : Dihydro or tetrahydro derivatives.
Substitution: : Various functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules, reagents in organic synthesis, and studying reaction mechanisms.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the production of specialized materials, catalysts, and advanced polymers.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its structural features enable it to engage in specific binding interactions, which can influence biochemical processes and cellular functions. The precise pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazine derivatives, 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine stands out due to its unique combination of morpholine and phenylprop-2-enylidene groups, which confer distinct chemical properties and biological activities. Similar compounds include:
6-chloro-4-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile
4,6-dimethyl-2-phenyl-1,3,5-triazine
3,5-bis(trifluoromethyl)-1,2,4-triazine
These compounds differ in their substituent groups and consequent reactivity and application profiles.
That's the scoop on this compound! Any other compounds or topics you're curious about? Let's keep exploring!
Eigenschaften
Molekularformel |
C20H25N7O2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8- |
InChI-Schlüssel |
KUYVQHDGDHQCNU-KACMKLLYSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C=C\C3=CC=CC=C3)N4CCOCC4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B10812916.png)
![4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B10812917.png)

![4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B10812928.png)
![1-[4-Amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]-3-(4-chlorophenyl)sulfanylpropan-2-one](/img/structure/B10812935.png)
![2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10812939.png)
![6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one](/img/structure/B10812942.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B10812965.png)
![7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B10812974.png)


![Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate](/img/structure/B10812999.png)
![N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813000.png)
